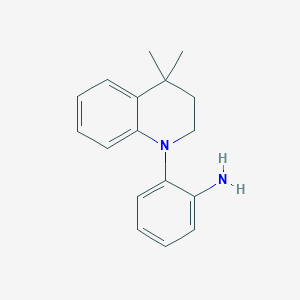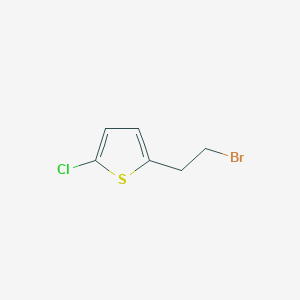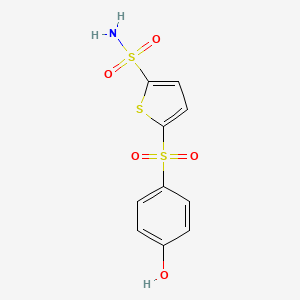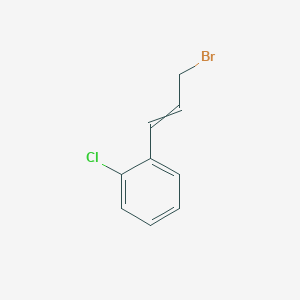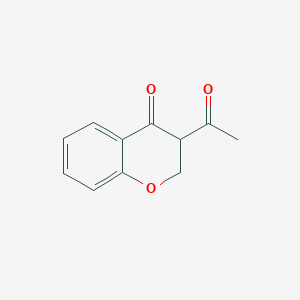
3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. The chromanone framework is significant in medicinal chemistry due to its diverse biological activities. Structurally, 3-acetyl-4-chromanone consists of a chromanone core with an acetyl group at the third position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-chromanone typically involves the condensation of appropriate phenolic compounds with acetic anhydride under acidic or basic conditions. One common method is the Pechmann condensation, where phenols react with β-keto esters in the presence of a strong acid catalyst.
Industrial Production Methods: Industrial production of 3-acetyl-4-chromanone may involve large-scale Pechmann condensation reactions, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions: 3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted chromanones
科学研究应用
3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-acetyl-4-chromanone involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative damage.
相似化合物的比较
Chroman-4-one: Lacks the acetyl group at the third position but shares the core structure.
3-Benzylidene-4-chromanone: Contains a benzylidene group instead of an acetyl group.
Spirochromanone: Features a spiro linkage at the chromanone core.
Uniqueness: 3-ACETYL-2,3-DIHYDRO-4H-1-BENZOPYRAN-4-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
3-acetyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C11H10O3/c1-7(12)9-6-14-10-5-3-2-4-8(10)11(9)13/h2-5,9H,6H2,1H3 |
InChI 键 |
ZACGAPYDOVKRJH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1COC2=CC=CC=C2C1=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
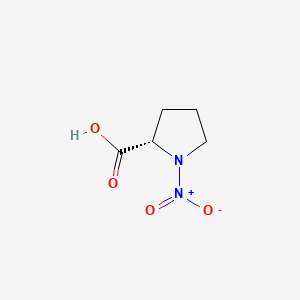
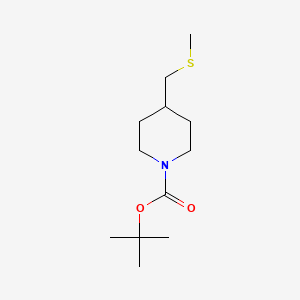
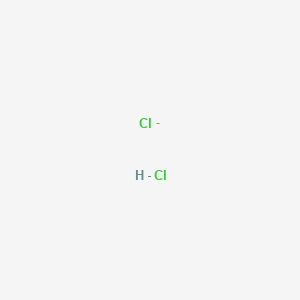
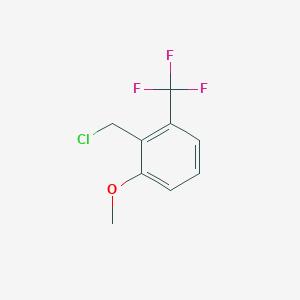
![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8689455.png)
![1-ethyl-3-[(1S,2R)-1-(3-fluorophenyl)-2-hydroxy-3-(methylamino)propyl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B8689467.png)
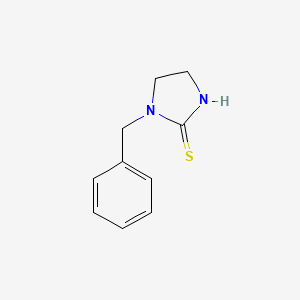
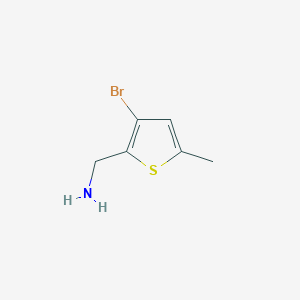
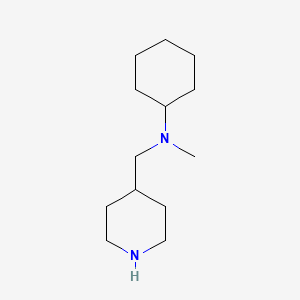
![Methyl 4-[(2-methylpropyl)amino]-3-nitrobenzoate](/img/structure/B8689502.png)
